N-5-Carboxypentyl-1-deoxynojirimycin N-5-Carboxypentyl-1-deoxynojirimycin
Brand Name: Vulcanchem
CAS No.: 79206-51-2
VCID: VC0013974
InChI: InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8-,9+,11-,12-/m1/s1
SMILES: C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O
Molecular Formula: C12H23NO6
Molecular Weight: 277.31 g/mol

N-5-Carboxypentyl-1-deoxynojirimycin

CAS No.: 79206-51-2

VCID: VC0013974

Molecular Formula: C12H23NO6

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

N-5-Carboxypentyl-1-deoxynojirimycin - 79206-51-2

Description

N-5-Carboxypentyl-1-deoxynojirimycin, also known as CPDNJ, is a chemical compound with the molecular formula C12H23NO6 and a molecular weight of 277.31 g/mol . Synonyms for N-5-Carboxypentyl-1-deoxynojirimycin include N-5-Carboxypentyl-1-DNJ, N-5-Carboxypentyl-1-dNM and 6-[(2r,3r,4r,5s)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid . It has a melting point of 185-187°C .

N-5-Carboxypentyl-1-deoxynojirimycin is a glucose analog that acts as a potent inhibitor of alpha-glucosidase I and II . It can be employed in the preparation of affinity matrices for binding to resins . The carboxypentyl group facilitates the linkage of the inhibitor with resins, which is useful for the purification of glucosidase I and II . Studies have shown N-5-Carboxypentyl-1-deoxynojirimycin to be at least as potent an inhibitor of glucosidase as 1-deoxynojirimycin .

A similar compound is 1-Deoxynojirimycin, also called Cay-10011718, which is also a glucose analog and potently inhibits alpha-glucosidase I and II . N-(5'-Carboxypentyl)-1-deoxynojirimycin is another synonym for N-5-Carboxypentyl-1-deoxynojirimycin .

CAS No. 79206-51-2
Product Name N-5-Carboxypentyl-1-deoxynojirimycin
Molecular Formula C12H23NO6
Molecular Weight 277.31 g/mol
IUPAC Name 6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid
Standard InChI InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8-,9+,11-,12-/m1/s1
Standard InChIKey KTNVTDIFZTZBJY-RBLKWDMZSA-N
SMILES C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O
Canonical SMILES C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O
Appearance Assay:≥95%A crystalline solid
Synonyms N-(5'-carboxypentyl)-1-deoxy-nojirimycin
N-(5'-carboxypentyl)-1-deoxynojirimycin
PubChem Compound 133177
Last Modified Sep 15 2023

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